molecular formula C15H17N B13071247 N-(4-Methylphenethyl)aniline

N-(4-Methylphenethyl)aniline

Cat. No.: B13071247
M. Wt: 211.30 g/mol
InChI Key: WISBVPAFDHAZAM-UHFFFAOYSA-N
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Description

N-(4-Methylphenethyl)aniline is an aromatic amine derivative with the molecular formula C₁₅H₁₇N (calculated molecular weight: 211.30 g/mol). Structurally, it consists of an aniline moiety (C₆H₅NH₂) where the hydrogen atom on the amine group is substituted by a 4-methylphenethyl group (–CH₂CH₂C₆H₄CH₃). This substitution introduces steric bulk and moderate electron-donating effects via the methyl group, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3

InChI Key

WISBVPAFDHAZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Mechanism of Action

The mechanism of action of N-(4-Methylphenethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Basicity and Reactivity

  • N-(4-Methylbenzyl)aniline (CAS 15818-64-1, C₁₄H₁₅N):

    • Substituent: A benzyl group (–CH₂C₆H₄CH₃) directly attached to the amine.
    • Key Differences : The shorter benzyl chain reduces lipophilicity compared to the phenethyl group. The methyl substituent on the benzyl ring provides inductive electron donation, slightly increasing basicity (estimated pKa ~4.8 vs. ~4.5 for the phenethyl analog) .
    • Applications: Intermediate in pharmaceuticals and dyes due to its balanced solubility in organic solvents .
  • 4-Methoxy-N-(1-phenylethyl)aniline (CAS 2743-01-3, C₁₅H₁₇NO): Substituent: Phenethyl group with a para-methoxy (–OCH₃) on the aniline ring. Key Differences: The methoxy group enhances resonance electron donation, increasing basicity (pKa ~5.0) and directing electrophilic substitution to ortho/para positions. The phenethyl chain improves lipid solubility, making it suitable for hydrophobic applications .
  • N-Methyl-4-nitroaniline (CAS 100-15-2, C₇H₈N₂O₂): Substituent: Nitro (–NO₂) and methylamine (–NHCH₃) groups. Key Differences: The nitro group is strongly electron-withdrawing, drastically reducing basicity (pKa ~1.0) and deactivating the ring toward electrophilic attack. Used in dye synthesis due to its stability and chromophoric properties .

Steric and Electronic Influence on Physical Properties

Compound Molecular Weight Substituent Solubility (Water) Melting Point Key Applications
N-(4-Methylphenethyl)aniline 211.30 4-Me phenethyl Low Not reported Pharmaceutical intermediates
N-(4-Methylbenzyl)aniline 197.28 4-Me benzyl Moderate 80–85°C Organic synthesis
4-Methoxy-N-(1-phenylethyl)aniline 227.31 4-OMe, phenethyl Low 90–95°C Catalysis research
N-Methyl-4-nitroaniline 152.15 4-NO₂, N-Me Very low 120–125°C Dye manufacturing

Notes:

  • Lipophilicity : Phenethyl-substituted compounds (e.g., this compound) exhibit higher logP values than benzyl analogs, favoring membrane permeability in drug design .
  • Thermal Stability : Nitro-substituted anilines (e.g., N-Methyl-4-nitroaniline) decompose at lower temperatures due to electron-withdrawing effects .

Research Findings and Industrial Relevance

  • Pharmaceuticals : The phenethyl group in this compound is structurally similar to opioid side chains (e.g., 4'-Methyl acetyl fentanyl in ), though the target compound itself lacks opioid activity .
  • Material Science : Triphenylamine derivatives () are used in organic LEDs (OLEDs), contrasting with the simpler phenethyl-aniline’s role as a building block .
  • Stability Challenges : Nitro-substituted anilines () face stability issues under reducing conditions, whereas methylphenethyl analogs are more robust .

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